1-methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide
Description
This compound features a methanesulfonyl group attached to a piperidine ring, which is further connected via a carboxamide linker to a 6-methoxy-substituted [1,2,4]triazolo[4,3-b]pyridazine scaffold. The methoxy group at the 6-position of the triazolo-pyridazine core likely enhances solubility and modulates electronic properties, while the methanesulfonyl group may improve metabolic stability and target binding .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-24-13-4-3-11-16-17-12(20(11)18-13)9-15-14(21)10-5-7-19(8-6-10)25(2,22)23/h3-4,10H,5-9H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQMDNNFDIYQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the methoxy group and the piperidine moiety. The final step involves the sulfonylation of the piperidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and triazolopyridazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
*Molecular weight and formula inferred from for a closely related methanesulfonyl-piperidine-carboxamide analogue.
Key Structural Determinants of Activity
- 6-Methoxy vs.
- Methanesulfonyl vs. Trifluoromethyl : The methanesulfonyl group offers stronger electron-withdrawing effects than trifluoromethyl, which could stabilize interactions with charged residues in enzyme active sites .
- Piperidine-Carboxamide Linker : This linker provides conformational flexibility, enabling optimal binding to diverse targets (e.g., kinases, transporters) compared to rigid piperazine or pyridine linkers .
Biological Activity
Introduction
1-Methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 340.40 g/mol. Its structure features a piperidine ring substituted with a methanesulfonyl group and a triazolo-pyridazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N6O3S |
| Molecular Weight | 340.40 g/mol |
| CAS Number | 2097869-20-8 |
Biological Activity
Anticancer Activity
Research indicates that compounds similar to 1-methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance:
- In vitro studies have shown that derivatives of triazolo-pyridazine compounds can inhibit the proliferation of various cancer cell lines. Specific analogs demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of related compounds:
- Minimum Inhibitory Concentration (MIC) tests demonstrated that triazole derivatives exhibit activity against Gram-positive bacteria, with MIC values as low as 31.25 µg/mL .
Neuroprotective Effects
The neuroprotective properties of triazolo derivatives have also been explored:
- Case Study: A derivative was tested for anticonvulsant activity in animal models. It showed significant protection against seizures induced by pentylenetetrazole (PTZ), indicating its potential use in epilepsy treatment .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific kinases:
- Kinase Inhibition Studies: It was found to inhibit ERK5 kinase activity in cellular assays, which is crucial for cell proliferation and survival pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Key Findings: Modifications at the methanesulfonyl group and variations in the triazolo-pyridazine moiety significantly affect potency. For example, introducing electron-withdrawing groups enhances anticancer efficacy .
1-Methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide exhibits a diverse range of biological activities including anticancer, antimicrobial, and neuroprotective effects. Ongoing research into its structure-activity relationships will likely yield more potent derivatives for therapeutic applications.
References
Q & A
Q. What are the key synthetic pathways and optimization strategies for 1-methanesulfonyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and sulfonylation. Key steps include:
- Step 1 : Formation of the triazolopyridazine core via cyclization under reflux conditions with solvents like ethanol or dichloromethane .
- Step 2 : Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
- Optimization : Reaction conditions (temperature, solvent polarity) and catalysts (e.g., palladium for coupling reactions) are critical for yield improvement. Purification often employs column chromatography or recrystallization .
Q. How is the structural identity of the compound confirmed?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and connectivity (e.g., methoxy at C6 of triazolopyridazine, methanesulfonyl on piperidine) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry or conformational preferences .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Initial screening often includes:
- Enzyme Inhibition Assays : For kinase or protease targets, using fluorescence-based or radiometric methods (e.g., ADP-Glo™ kinase assays) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., with tritiated ligands) to measure affinity for GPCRs or ion channels .
- Cytotoxicity Profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR strategies include:
- Substituent Variation : Modifying the methoxy group on the triazolopyridazine or the piperidine carboxamide to enhance target selectivity (e.g., replacing methoxy with halogen or bulky groups) .
- Bioisosteric Replacement : Swapping methanesulfonyl with sulfonamide or carbonyl groups to improve metabolic stability .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity trends .
- Example : In analogs, chloro-substituted triazolopyridazines showed 2–3× higher kinase inhibition than methoxy derivatives .
Q. What experimental approaches resolve contradictions in reported biological activities across studies?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies:
- Standardized Protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., cAMP or calcium flux measurements) .
- Meta-Analysis : Compare data with structurally similar compounds (see Table 1) to identify trends in substituent effects .
Table 1 : Activity Comparison of Triazolopyridazine Analogs
| Compound | Substituent (R) | IC50 (Kinase X) | Selectivity Index (vs. Kinase Y) |
|---|---|---|---|
| Target Compound (Methoxy) | -OCH3 | 85 nM | 12× |
| Chloro Analog | -Cl | 32 nM | 8× |
| Trifluoromethoxy Analog | -OCF3 | 120 nM | 15× |
Q. How can mechanistic studies elucidate the compound’s mode of action?
Mechanistic workflows include:
- Target Deconvolution : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK pathway modulation) .
- In Silico Modeling : Molecular dynamics simulations to study binding stability in enzyme active sites .
Q. What strategies address pharmacokinetic challenges (e.g., low bioavailability)?
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or formulation as nanoparticles .
- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., piperidine oxidation) and introduce blocking groups (e.g., fluorine) .
- In Vivo PK Studies : Rodent models with LC-MS/MS quantification to track plasma half-life and tissue distribution .
Data Contradiction & Validation
Q. How should researchers validate conflicting toxicity data between in vitro and in vivo models?
- Follow-Up Assays : Conduct Ames tests for genotoxicity and micronucleus assays to confirm in vitro findings .
- Dose Escalation Studies : In vivo maximum tolerated dose (MTD) assessments to reconcile discrepancies with in vitro IC50 values .
- Species-Specific Metabolism : Compare metabolite profiles across species (e.g., human vs. mouse hepatocytes) using UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
